molecular formula C5H9NO2 B1581339 5-(Hydroxymethyl)pyrrolidin-2-one CAS No. 62400-75-3

5-(Hydroxymethyl)pyrrolidin-2-one

Cat. No.: B1581339
CAS No.: 62400-75-3
M. Wt: 115.13 g/mol
InChI Key: HOBJEFOCIRXQKH-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyrrolidin-2-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxymethyl group at the 5-position of the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Another method involves the oxidation of pyrrolidine derivatives. This approach typically requires specific oxidants and additives to achieve the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing different biochemical processes. For example, it may interact with enzymes or receptors involved in neurological functions, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)pyrrolidin-2-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds .

Properties

IUPAC Name

5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJEFOCIRXQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339752
Record name 5-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62400-75-3
Record name 5-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic route described in the research for 5-(Hydroxymethyl)pyrrolidin-2-ones?

A1: The research by Freifeld et al. [] presents a novel method for synthesizing 5-(Hydroxymethyl)pyrrolidin-2-ones, also known as pyroglutaminols. This method utilizes the reaction of amide or thioamide dianions with epibromohydrin, leading to a regioselective formation of the desired product. Importantly, this reaction proceeds with high diastereoselectivity when using sterically hindered amide dianions, as demonstrated with N-(2-tert-butylphenyl)acetamide []. This methodology offers a valuable tool for synthesizing various substituted pyroglutaminols, which are important building blocks in organic synthesis and medicinal chemistry.

Q2: Why is the chirality of 5-(Hydroxymethyl)pyrrolidin-2-one important?

A2: Chirality is crucial in drug design and biological activity because different enantiomers of a molecule can interact differently with chiral biological targets. The research by (Author not provided) [] highlights the synthesis of various chiral pyrrolidinones, emphasizing the importance of retaining the (R) configuration of the pyrrolidinone ring. This specific configuration is found in many biologically active compounds, including pharmaceuticals like doxapram and piracetam. Controlling the stereochemistry during synthesis is vital for obtaining compounds with desired biological properties and minimizing potential side effects.

Q3: Can you elaborate on the potential applications of 5-(Hydroxymethyl)pyrrolidin-2-ones in medicinal chemistry?

A3: 5-(Hydroxymethyl)pyrrolidin-2-ones hold significant promise in medicinal chemistry. Their value stems from the pyrrolidinone core, a privileged scaffold found in numerous drugs and bioactive molecules. For instance, the research highlights the incorporation of an imidazole moiety into the pyrrolidinone framework []. This modification, combined with the existing 5-(Hydroxymethyl) group, opens possibilities for exploring a wider range of biological activities, such as anti-inflammatory and antihypertensive properties []. Further research exploring diverse substituents and their impact on biological activity could lead to the development of novel therapeutics.

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